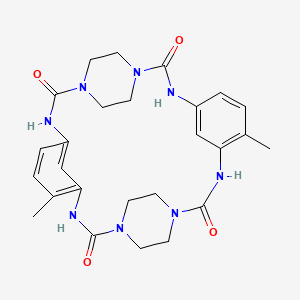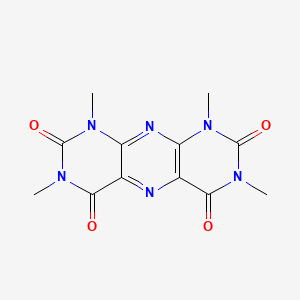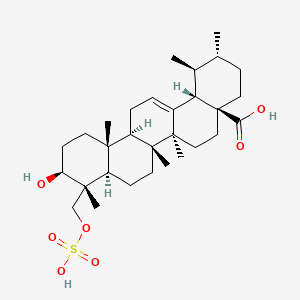
Indium(III) 2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium(III) 2-ethylhexanoate is an organometallic compound with the chemical formula In(C8H15O2)3. It is a yellow to orange liquid and is known for its solubility in organic solvents. This compound is widely used in various industrial and scientific applications due to its unique properties, including its role as a precursor in the formation of indium oxide thin films .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indium(III) 2-ethylhexanoate can be synthesized by reacting indium(III) chloride with 2-ethylhexanoic acid in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The general reaction can be represented as:
InCl3+3C8H15O2H→In(C8H15O2)3+3HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or other separation techniques to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: Indium(III) 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: When exposed to air, it can oxidize to form indium oxide.
Reduction: It can be reduced to elemental indium under specific conditions.
Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Typically occurs in the presence of oxygen or air at elevated temperatures.
Reduction: Can be achieved using reducing agents such as hydrogen gas or hydrazine.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled conditions.
Major Products:
Oxidation: Indium oxide (In2O3)
Reduction: Elemental indium (In)
Substitution: Various indium complexes depending on the substituting ligand
Scientific Research Applications
Indium(III) 2-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of indium oxide thin films, which are essential in the production of transparent conductive coatings for electronic devices.
Biology: Investigated for its potential antimicrobial properties and its role in bioimaging and radiopharmaceuticals.
Medicine: Explored for its use in anticancer therapies and as a component in photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), sensors, and photovoltaic devices
Mechanism of Action
The mechanism of action of indium(III) 2-ethylhexanoate varies depending on its application:
In Antimicrobial Therapy: It disrupts microbial cell membranes and interferes with essential metabolic processes.
In Photodynamic Therapy: It generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
In Catalysis: It acts as a Lewis acid, facilitating various organic reactions by stabilizing reaction intermediates
Comparison with Similar Compounds
Indium(III) 2-ethylhexanoate can be compared with other indium(III) complexes such as:
- Indium(III) acetate
- Indium(III) chloride
- Indium(III) nitrate
Uniqueness:
- Solubility: this compound is more soluble in organic solvents compared to indium(III) chloride and indium(III) nitrate.
- Applications: It is specifically used as a precursor for indium oxide thin films, which is not a common application for indium(III) acetate or indium(III) nitrate .
Properties
CAS No. |
67816-06-2 |
|---|---|
Molecular Formula |
C24H45InO6 |
Molecular Weight |
544.4 g/mol |
IUPAC Name |
2-ethylhexanoate;indium(3+) |
InChI |
InChI=1S/3C8H16O2.In/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
InChI Key |
ARHIRDSNQLUBHR-UHFFFAOYSA-K |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[In+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


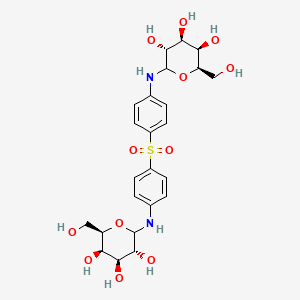


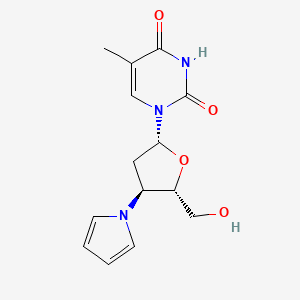
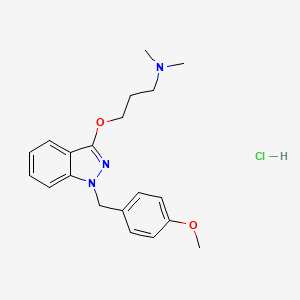
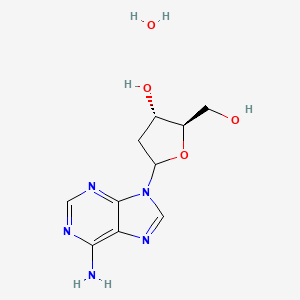
![3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12809418.png)
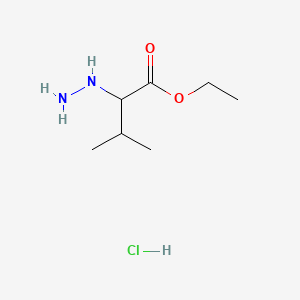
![N-Acetyl glutamate de L-lysine [French]](/img/structure/B12809427.png)
